5-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
3-(3-((4-CL-BENZYL)OXY)PH)-N’-(2-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((4-CL-BENZYL)OXY)PH)-N’-(2-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.
Substitution reactions:
Final condensation: The final step involves the condensation of the intermediate with a suitable aldehyde to form the carbohydrazide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinally, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-((4-CL-BENZYL)OXY)PH)-N’-(2-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways would depend on the biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1H-pyrazole-5-carbohydrazide
- N’-(2-Hydroxybenzylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
The uniqueness of 3-(3-((4-CL-BENZYL)OXY)PH)-N’-(2-HO-BENZYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C24H19ClN4O3 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H19ClN4O3/c25-19-10-8-16(9-11-19)15-32-20-6-3-5-17(12-20)21-13-22(28-27-21)24(31)29-26-14-18-4-1-2-7-23(18)30/h1-14,30H,15H2,(H,27,28)(H,29,31)/b26-14+ |
InChI Key |
JBILFQUGNWZTJZ-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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